

Reproducibility of AMG2850 Effects: A Comparative Analysis of Available Data

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Compound of Interest

Compound Name: AMG2850

Cat. No.: B3028026

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A comprehensive guide on the reproducibility of the effects of the TRPM8 antagonist, **AMG2850**, across different laboratories is currently not feasible due to the limited availability of public data. The vast majority of published experimental data on **AMG2850** originates from studies conducted by Amgen, the developing institution. To date, no independent research groups have published studies that replicate or independently validate the initial findings. Therefore, this guide provides a detailed comparison of the available data from the primary publications to serve as a baseline for future reproducibility studies.

This guide objectively presents the performance of **AMG2850** as a selective TRPM8 antagonist based on the foundational studies. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for **AMG2850** from the key publications.

In Vitro Potency and Selectivity of AMG2850

Parameter	Species	Assay	IC50 / IC90 (nM)	Source
IC50	Rat	Cold Activation	41 ± 8	Lehto et al., 2015[1]
IC50	Rat	Icilin Activation	204 ± 28	Lehto et al., 2015[1]
IC90	Rat	Icilin Activation	204 ± 28	Lehto et al., 2015[1][2]
Selectivity	Rat	vs. TRPA1	>600-fold	Lehto et al., 2015[1]
Selectivity	Rat	vs. TRPV1	>100-fold	Lehto et al., 2015
Selectivity	Rat	vs. TRPV3	>100-fold	Lehto et al., 2015
Selectivity	Human	vs. TRPV4	>100-fold	Lehto et al., 2015

In Vivo Efficacy and Pharmacokinetics of AMG2850

Model	Species	AMG2850 Dose	Effect	Source
Icilin-Induced Wet-Dog Shakes (WDS)	Rat	10 mg/kg, p.o.	Full prevention of WDS	Lehto et al., 2015
Inflammatory Mechanical Hypersensitivity (CFA model)	Rat	Up to 100 mg/kg	No significant therapeutic effect	Lehto et al., 2015
Neuropathic Tactile Allodynia (SNL model)	Rat	Up to 100 mg/kg	No significant therapeutic effect	Lehto et al., 2015
Oral Bioavailability (F _{po})	Rat	-	> 40%	Lehto et al., 2015
Plasma Clearance	Rat	-	0.47 L/h/kg	Lehto et al., 2015
Brain to Plasma Ratio	Rat	-	0.8 - 1.5	Lehto et al., 2015

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro TRPM8 Antagonism Assay (Lehto et al., 2015)

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat TRPM8 using a tetracycline-inducible system.
- Assay Principle: Measurement of intracellular calcium influx using a luminescence readout.
- Procedure:
 - CHO cells were seeded in 96-well plates.

- Cells were incubated with varying concentrations of **AMG2850**.
- TRPM8 was activated using either a cold buffer (12°C) or the chemical agonist icilin (1 µM).
- Luminescence, indicative of intracellular calcium levels, was measured.
- IC50 values were calculated by fitting the concentration-response data to a logistical equation.

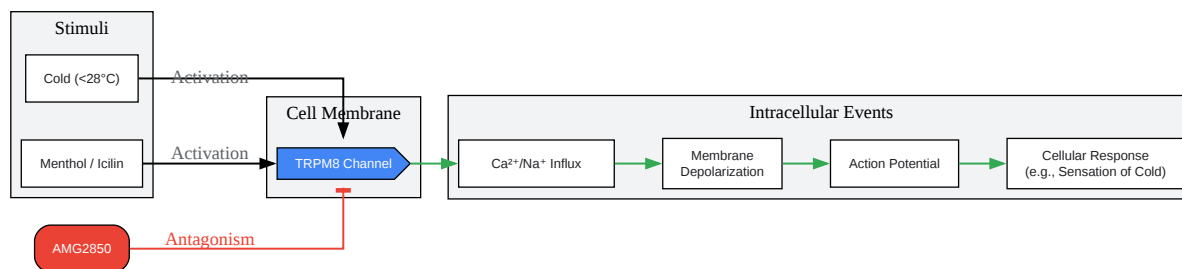
In Vivo Icilin-Induced Wet-Dog Shake (WDS) Model (Lehto et al., 2015)

- Animal Model: Male Sprague-Dawley rats.
- Procedure:
 - Rats were orally administered with either vehicle or **AMG2850** at various doses.
 - After a set pre-treatment time, rats were subcutaneously injected with the TRPM8 agonist icilin (0.5 mg/kg) to induce WDS behavior.
 - The number of wet-dog shakes was counted for a defined period post-icilin injection.
 - The efficacy of **AMG2850** was determined by its ability to reduce the number of icilin-induced WDS compared to the vehicle-treated group.

Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway activated by TRPM8 and the point of inhibition by **AMG2850**.

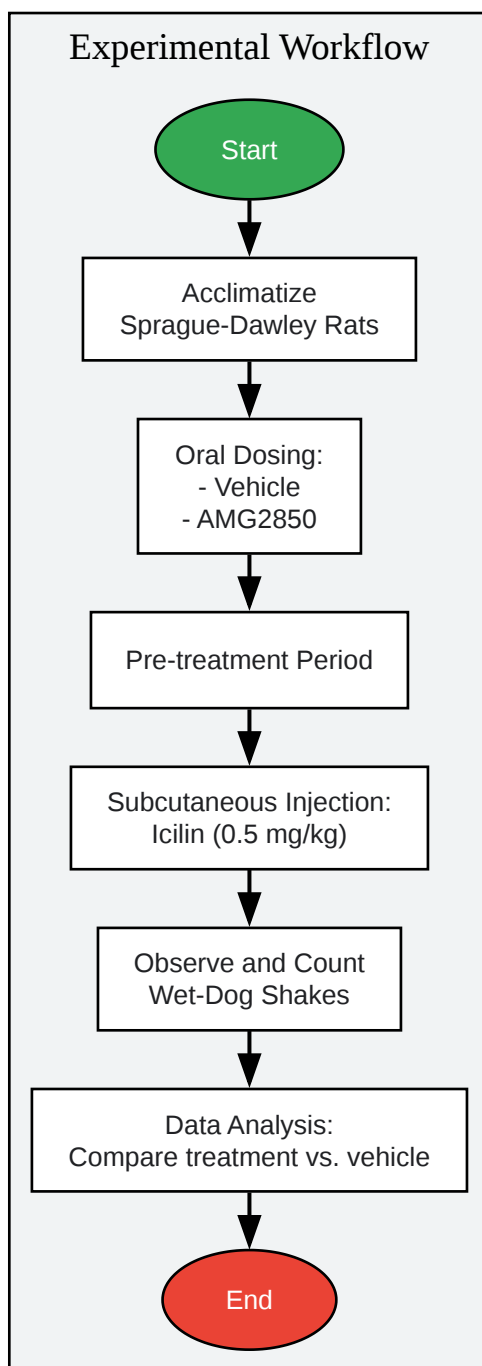


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TRPM8 signaling pathway and inhibition by **AMG2850**.

Experimental Workflow: In Vivo WDS Model

This diagram outlines the workflow for the icilin-induced wet-dog shake experiment.



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Workflow for the in vivo wet-dog shake (WDS) model.

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References

- 1. AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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